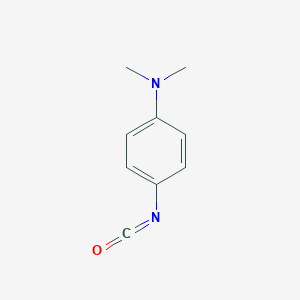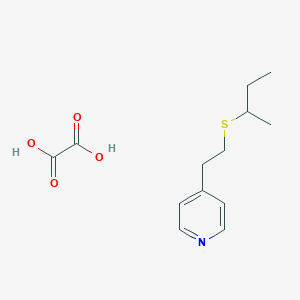
Pyridine, 4-(2-((1-methylpropyl)thio)ethyl)-, ethanedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-(2-((1-methylpropyl)thio)ethyl)-, ethanedioate (1:1) is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is commonly referred to as 'MTS-ethanedioate' and is used in research as a cross-linking reagent. In
Mecanismo De Acción
The mechanism of action of MTS-ethanedioate is based on its ability to react with thiol groups in proteins and nucleic acids. The reaction results in the formation of a covalent bond, which can stabilize the structure of the molecule and enhance its function. The reaction occurs under mild conditions and does not require any harsh chemicals or extreme temperatures.
Biochemical and Physiological Effects:
MTS-ethanedioate has been shown to have minimal biochemical and physiological effects. It does not interfere with the normal functioning of proteins or nucleic acids and does not cause any toxic effects. However, it is important to note that MTS-ethanedioate should be used with caution as it can react with other thiol-containing molecules in the cell and potentially interfere with their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTS-ethanedioate has several advantages for lab experiments. It is a relatively simple and inexpensive reagent that can be easily synthesized. It can be used to modify a wide range of proteins and nucleic acids and can be used in a variety of experimental conditions. However, there are some limitations to the use of MTS-ethanedioate. It can react with other thiol-containing molecules in the cell and potentially interfere with their function. In addition, the covalent bond formed by MTS-ethanedioate is irreversible, which can limit its use in certain experimental designs.
Direcciones Futuras
MTS-ethanedioate has several potential future directions for research. One area of interest is the development of new methods for the synthesis of MTS-ethanedioate that can increase its yield and purity. Another area of interest is the development of new applications for MTS-ethanedioate in the study of protein and nucleic acid structure and function. In addition, the use of MTS-ethanedioate in the development of new therapeutics and diagnostic tools is an area of growing interest.
Conclusion:
In conclusion, MTS-ethanedioate is a useful cross-linking reagent that has been widely studied for its potential applications in various scientific fields. Its ability to react with thiol groups in proteins and nucleic acids has made it a valuable tool in the study of their structure and function. While there are some limitations to its use, MTS-ethanedioate has several advantages for lab experiments and has several potential future directions for research.
Métodos De Síntesis
MTS-ethanedioate is synthesized by reacting 2-(methylthio)ethylamine with maleic acid in the presence of pyridine. The reaction yields a white crystalline powder that is purified by recrystallization. The synthesis of MTS-ethanedioate is a relatively simple process and has been well established in the literature.
Aplicaciones Científicas De Investigación
MTS-ethanedioate is primarily used as a cross-linking reagent in scientific research. It is commonly used to modify proteins and nucleic acids to study their structure and function. MTS-ethanedioate can react with cysteine residues in proteins and create a covalent bond, which can stabilize protein structure and enhance protein-protein interactions. In addition, MTS-ethanedioate can be used to cross-link DNA and RNA molecules, which can help in the study of their structure and function.
Propiedades
Número CAS |
134480-52-7 |
|---|---|
Nombre del producto |
Pyridine, 4-(2-((1-methylpropyl)thio)ethyl)-, ethanedioate (1:1) |
Fórmula molecular |
C13H19NO4S |
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid |
InChI |
InChI=1S/C11H17NS.C2H2O4/c1-3-10(2)13-9-6-11-4-7-12-8-5-11;3-1(4)2(5)6/h4-5,7-8,10H,3,6,9H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
YGMAOUKOXNOSDI-UHFFFAOYSA-N |
SMILES |
CCC(C)SCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
SMILES canónico |
CCC(C)SCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
Sinónimos |
Pyridine, 4-(2-((1-methylpropyl)thio)ethyl)-, ethanedioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



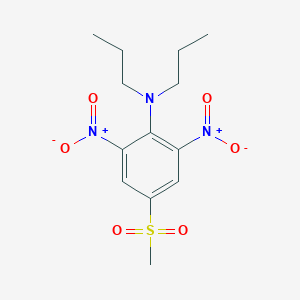
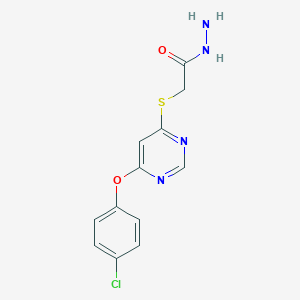
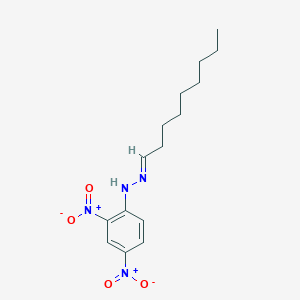
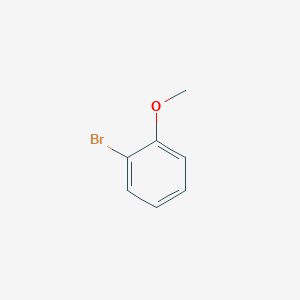
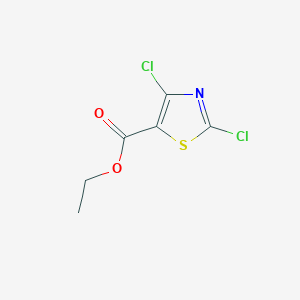
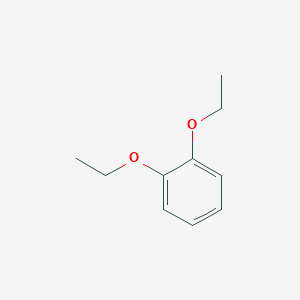
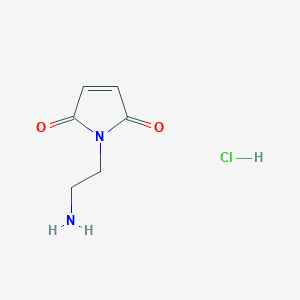
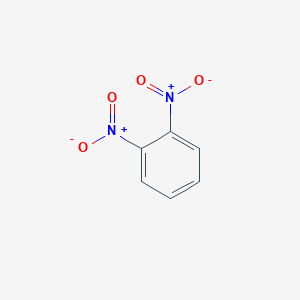


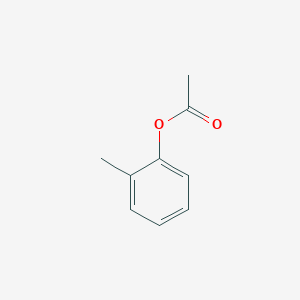
![(1R,2R,6R,7S,9R)-4,4,12,12-Tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-7-carbonitrile](/img/structure/B166447.png)

